molecular formula C10H9NO5 B15060503 3-Nitro-4-oxo-4-phenylbutanoic acid

3-Nitro-4-oxo-4-phenylbutanoic acid

Katalognummer: B15060503
Molekulargewicht: 223.18 g/mol
InChI-Schlüssel: MRFFNCZZAPDDGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-gamma-oxo-benzenebutanoic acid is an organic compound with the molecular formula C10H9NO5 It is characterized by the presence of a nitro group (-NO2) and a keto group (-C=O) attached to a benzenebutanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Nitro-gamma-oxo-benzenebutanoic acid can be synthesized through several synthetic routes. One common method involves the reaction of acrylic acid methyl ester with 4-Morpholineacetonitrile, α-(3-nitrophenyl)- . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3-Nitro-gamma-oxo-benzenebutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-gamma-oxo-benzenebutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents.

    Substitution: The compound can undergo substitution reactions where the nitro or keto group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce a more highly oxidized compound.

Wissenschaftliche Forschungsanwendungen

3-Nitro-gamma-oxo-benzenebutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Nitro-gamma-oxo-benzenebutanoic acid involves its interaction with specific molecular targets and pathways. The nitro group and keto group play crucial roles in its reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitrobenzoic acid: Similar in structure but lacks the gamma-oxo group.

    4-Nitrobenzaldehyde: Contains a nitro group and an aldehyde group instead of a keto group.

    3-Nitroacetophenone: Contains a nitro group and a keto group but has a different backbone structure.

Uniqueness

3-Nitro-gamma-oxo-benzenebutanoic acid is unique due to the presence of both a nitro group and a gamma-oxo group on a benzenebutanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H9NO5

Molekulargewicht

223.18 g/mol

IUPAC-Name

3-nitro-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C10H9NO5/c12-9(13)6-8(11(15)16)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)

InChI-Schlüssel

MRFFNCZZAPDDGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(CC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.